molecular formula C7H11BrO B6271772 2-bromo-1-(1-ethylcyclopropyl)ethan-1-one CAS No. 1849355-38-9

2-bromo-1-(1-ethylcyclopropyl)ethan-1-one

Cat. No.: B6271772
CAS No.: 1849355-38-9
M. Wt: 191.1
InChI Key:
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Description

2-bromo-1-(1-ethylcyclopropyl)ethan-1-one is a chemical compound with the molecular formula C7H11BrO. It is known for its unique structure, which includes a bromine atom and an ethylcyclopropyl group attached to an ethanone backbone. This compound is utilized in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1-(1-ethylcyclopropyl)ethan-1-one typically involves the bromination of 1-(1-ethylcyclopropyl)ethan-1-one. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-bromo-1-(1-ethylcyclopropyl)ethan-1-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Substitution: Formation of substituted ethanones.

    Reduction: Formation of 1-(1-ethylcyclopropyl)ethanol.

    Oxidation: Formation of 2-bromo-1-(1-ethylcyclopropyl)ethanoic acid.

Scientific Research Applications

2-bromo-1-(1-ethylcyclopropyl)ethan-1-one is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme mechanisms and protein interactions.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-bromo-1-(1-ethylcyclopropyl)ethan-1-one involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, allowing the formation of new carbon-nucleophile bonds. The carbonyl group can participate in various redox reactions, leading to the formation of different functional groups.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-1-cyclopropylethanone: Similar structure but lacks the ethyl group.

    1-bromo-2-(1-ethylcyclopropyl)ethanone: Different positioning of the bromine atom.

    2-chloro-1-(1-ethylcyclopropyl)ethan-1-one: Chlorine instead of bromine.

Uniqueness

2-bromo-1-(1-ethylcyclopropyl)ethan-1-one is unique due to the presence of both the bromine atom and the ethylcyclopropyl group, which confer distinct reactivity and steric properties. This makes it a valuable compound for the synthesis of novel pharmaceuticals and organic molecules.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-bromo-1-(1-ethylcyclopropyl)ethan-1-one can be achieved through a three-step process involving the conversion of commercially available starting materials.", "Starting Materials": [ "1-ethylcyclopropane", "bromine", "sodium hydroxide", "acetone", "sulfuric acid", "sodium chloride" ], "Reaction": [ "Step 1: Bromination of 1-ethylcyclopropane with bromine in the presence of sulfuric acid to yield 2-bromo-1-ethylcyclopropane.", "Step 2: Oxidation of 2-bromo-1-ethylcyclopropane with sodium hydroxide and acetone to yield 2-bromo-1-(1-hydroxycyclopropyl)ethan-1-one.", "Step 3: Conversion of 2-bromo-1-(1-hydroxycyclopropyl)ethan-1-one to 2-bromo-1-(1-ethylcyclopropyl)ethan-1-one by treatment with sodium chloride in the presence of sulfuric acid." ] }

CAS No.

1849355-38-9

Molecular Formula

C7H11BrO

Molecular Weight

191.1

Purity

95

Origin of Product

United States

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